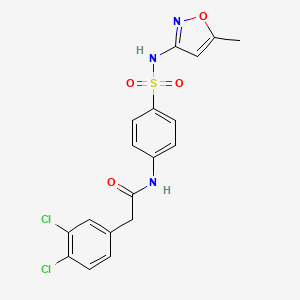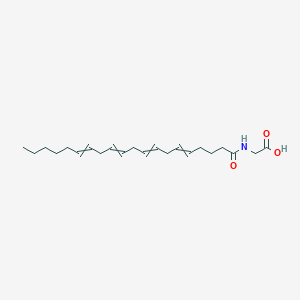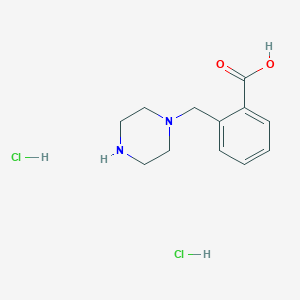
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride is an organic compound with a unique structure that includes a 2,2-dimethylpropyl group and an aminopropanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride typically involves the esterification of 2,2-dimethylpropyl alcohol with (2S)-2-aminopropanoic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites or altering the conformation of the target protein, leading to changes in its activity.
類似化合物との比較
Similar Compounds
- (2,2-Dimethylpropyl)methylamine hydrochloride
- (1,2-Dimethylpropyl)methylamine hydrochloride
- (2-Amino-2-methylpropyl)dimethylamine dihydrochloride
Uniqueness
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 2,2-dimethylpropyl group with an aminopropanoate moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7(10)11-5-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
InChIキー |
SSJFBYYLOSHJER-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C(=O)OCC(C)(C)C)N.Cl |
正規SMILES |
CC(C(=O)OCC(C)(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)


![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)

![{[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-YL]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B12512784.png)

![2-((4-Carbamoylphenyl)amino)-2-oxoethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12512788.png)
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![3-Chloro-2-[2-(pyridin-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12512791.png)

![[(Isopropoxycarbonyl)oxy]methyl [(propoxycarbonyl)oxy]methyl {[1-(6-aminopurin-9-yl)propan-2-yl]oxy}methanephosphonate](/img/structure/B12512806.png)
